2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine coreThe imidazo[1,2-a]pyridine scaffold is known for its presence in numerous biologically active molecules, making it a valuable building block for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid typically involves the condensation of 1, n-diamines with electron-deficient reagents. One common method includes the use of 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate under reflux conditions in ethanol . This one-pot protocol allows for the efficient formation of the tetrahydroimidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-8-carboxylic acid derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the core structure .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the tetrahydro and carboxylic acid functionalities.
Pyrido[1,2-a]pyrimidine: Another heterocyclic compound with similar biological activities but a different core structure.
Tetrahydroimidazo[1,2-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring
Uniqueness
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of both the tetrahydro and carboxylic acid functionalities. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6/h5,7H,2-4H2,1H3,(H,12,13) |
InChI Key |
OUZMUVJBAOOROO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCCC(C2=N1)C(=O)O |
Origin of Product |
United States |
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